2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
2,6-Difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 4-methylphenyl group at position 3. The benzamide moiety is further substituted with fluorine atoms at the 2- and 6-positions of the benzene ring. The compound’s synthesis typically involves coupling reactions between substituted benzoyl chlorides and 5-aryl-1,3,4-thiadiazol-2-amine precursors under reflux conditions .
Properties
IUPAC Name |
2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS/c1-9-5-7-10(8-6-9)15-20-21-16(23-15)19-14(22)13-11(17)3-2-4-12(13)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTZNVASBVUJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Preparation of 2,6-difluorobenzoic acid: This can be achieved by the fluorination of benzoic acid using suitable fluorinating agents.
Formation of 2,6-difluorobenzoyl chloride: The 2,6-difluorobenzoic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Synthesis of 5-(4-methylphenyl)-1,3,4-thiadiazole-2-amine: This intermediate is prepared by the reaction of 4-methylbenzenesulfonyl hydrazide with thiocarbonyl diimidazole.
Coupling Reaction: The final step involves the coupling of 2,6-difluorobenzoyl chloride with 5-(4-methylphenyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Derivatives with different substituents on the benzamide ring.
Oxidation Products: Oxidized forms of the thiadiazole ring.
Reduction Products: Reduced forms of the thiadiazole ring.
Coupling Products: Complex molecules formed by coupling with other aromatic compounds.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. The presence of fluorine atoms enhances the activity against various pathogens.
Key Findings:
- Antibacterial Activity : Derivatives of 1,3,4-thiadiazole have shown higher antibacterial activity compared to standard drugs. For instance, compounds with halogen substituents demonstrated increased efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Certain derivatives exhibited potent antifungal effects against strains like Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
Anticancer Applications
The compound is being investigated for its potential as an anticancer agent. Its structure allows it to target specific cancer pathways effectively.
Key Findings:
- Targeting EGFR and HER-2 : A series of derivatives based on the thiadiazole structure were designed to inhibit epidermal growth factor receptor (EGFR) and HER-2 kinases. These compounds displayed significant anti-proliferative effects on breast cancer cell lines (e.g., MCF-7 and SK-BR-3) while exhibiting lower toxicity towards normal cells .
- Cytotoxicity Studies : Compounds derived from 2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide showed IC50 values indicating strong cytotoxic effects against various cancer cell lines, with some modifications leading to enhanced activity .
Pharmacological Insights
The pharmacological potential of this compound extends beyond antimicrobial and anticancer applications.
Key Findings:
- Molecular Modeling Studies : Computational studies have suggested that the structural modifications of thiadiazole derivatives can lead to improved binding affinities for target proteins involved in disease pathways .
- Hybridization Strategies : The integration of the thiadiazole scaffold with other pharmacophores has been explored to enhance therapeutic efficacy. For example, hybrids incorporating piperazine or piperidine moieties have shown improved antitumor activities .
Case Studies
Several studies highlight the effectiveness of this compound in clinical and laboratory settings:
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory, microbial, or cancer-related pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptosis pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Spectral Properties
The fluorine substituents and thiadiazole core differentiate this compound from analogs. Key comparisons include:
*Inferred from analogous hydrazinecarbothioamide derivatives .
Key Observations:
- Fluorine vs. Methoxy Substituents : The 2,6-difluoro substitution (electron-withdrawing) reduces electron density on the benzamide ring compared to 2,6-dimethoxy (electron-donating), as seen in upfield shifts in ¹H NMR for methoxy analogs .
- Thiadiazole Substituents : Aryl groups (e.g., 4-methylphenyl, pyridin-2-yl) on the thiadiazole ring induce distinct electronic environments. Pyridinyl analogs exhibit additional deshielding due to nitrogen’s electronegativity .
Crystallographic and Conformational Analysis
- Butterfly Conformation : In 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, the thiadiazole rings form a dihedral angle of 46.3°, with near-planar aromatic substituents. This conformation may influence packing and solubility .
- Crystal Parameters: Monoclinic systems (e.g., a = 16.8944 Å, β = 96.084°) are common among thiadiazole derivatives, stabilized by π-π stacking and halogen interactions .
Biological Activity
2,6-Difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound by reviewing relevant research findings and presenting data in a structured manner.
Chemical Structure and Properties
The compound features:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen that contributes to its biological activity.
- Difluorobenzamide Group : The presence of fluorine atoms at positions 2 and 6 enhances the lipophilicity and potentially the bioactivity of the molecule.
- Para-Methylphenyl Substitution : The 4-methylphenyl group is known to influence the pharmacological profile of thiadiazole derivatives.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies. Below are key findings:
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer potential. For instance:
- In Vitro Studies : The compound has shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer) using the MTT assay. The median inhibitory concentration (IC50) values were reported to be significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
Thiadiazole derivatives have also been assessed for their antimicrobial properties:
- Bacterial Inhibition : Studies have demonstrated that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentration (MIC) values ranging from 6.25 µg/ml to 200 µg/ml against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of thiadiazole derivatives has been explored as well:
- Fungal Strains Tested : Compounds were evaluated against Candida albicans and Aspergillus niger. Results indicated effective inhibition with MIC values comparable to established antifungal agents .
Data Summary
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Anticancer Efficacy : A study involving a series of substituted thiadiazoles demonstrated enhanced cytotoxicity when modified with different aryl groups, suggesting that structural modifications can lead to improved therapeutic profiles.
- Antimicrobial Screening : A comprehensive screening of various thiadiazole compounds against resistant bacterial strains indicated that certain substitutions significantly increased their antibacterial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
